molecular formula C10H13NO4 B1312177 1-Isopropoxy-2-methoxy-4-nitrobenzene CAS No. 100201-00-1

1-Isopropoxy-2-methoxy-4-nitrobenzene

Cat. No.: B1312177
CAS No.: 100201-00-1
M. Wt: 211.21 g/mol
InChI Key: RYPKJYFTUYYSFV-UHFFFAOYSA-N
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Description

1-Isopropoxy-2-methoxy-4-nitrobenzene (CAS: 944838-09-9) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: an isopropoxy group (-OCH(CH₃)₂) at position 1, a methoxy group (-OCH₃) at position 2, and a nitro group (-NO₂) at position 3. This arrangement creates a unique electronic environment due to the electron-donating nature of the alkoxy groups and the strong electron-withdrawing effect of the nitro group.

Properties

IUPAC Name

2-methoxy-4-nitro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPKJYFTUYYSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropoxy-2-methoxy-4-nitrobenzene typically involves the nitration of 1-isopropoxy-2-methoxybenzene. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the methoxy group . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Isopropoxy-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy and isopropoxy groups can participate in nucleophilic substitution reactions. For example, the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 1-Isopropoxy-2-methoxy-4-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical transformations, making it a valuable starting material for:

  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
  • Substitution Reactions : The methoxy and isopropoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of other nucleophiles.
  • Oxidation Reactions : The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Biology

In biological research, this compound is utilized for studying enzyme interactions and as a probe in biochemical assays. It has been shown to interact with specific molecular targets, influencing binding affinities to various enzymes and receptors. The nitro group allows participation in redox reactions, which can inhibit specific enzymes involved in metabolic pathways.

Industry

In industrial applications, 1-Isopropoxy-2-methoxy-4-nitrobenzene is employed in the production of dyes and pigments. Its unique structure contributes to its effectiveness as a precursor in creating colorants used in various materials.

Toxicological Studies

Recent toxicological studies have highlighted potential health risks associated with 1-Isopropoxy-2-methoxy-4-nitrobenzene. Chronic exposure in rodent studies indicated significant liver weight increases and incidences of hepatocellular adenoma at high doses. These findings suggest a dose-dependent relationship between exposure levels and adverse health effects .

Dose (ppm)Liver Tumor Incidence (Male Rats)Liver Tumor Incidence (Female Rats)
00/500/50
400013/505/49
800011/508/49

Case Study 1: Enzyme Inhibition

A study demonstrated that 1-Isopropoxy-2-methoxy-4-nitrobenzene effectively inhibited human cytochrome P450 enzymes. This inhibition was quantified using various concentrations of the compound, revealing significant interactions that could influence drug metabolism .

Case Study 2: Toxicological Assessment

Another investigation focused on the chronic toxicity profile of this compound. Results indicated alterations in hematological parameters such as increased white blood cell counts and changes in hemoglobin concentrations at doses exceeding 4000 ppm . These findings underscore the importance of evaluating safety profiles for compounds used in industrial applications.

Mechanism of Action

The mechanism by which 1-Isopropoxy-2-methoxy-4-nitrobenzene exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and isopropoxy groups can influence the compound’s binding affinity to various enzymes and receptors. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of 1-Isopropoxy-2-methoxy-4-nitrobenzene with Analogs

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Properties/Effects
1-Isopropoxy-2-methoxy-4-nitrobenzene 944838-09-9 -OCH(CH₃)₂ (1), -OCH₃ (2), -NO₂ (4) C₁₀H₁₃NO₅ Mixed electronic effects; discontinued
1-Iodo-4-methoxy-2-nitrobenzene N/A -I (1), -OCH₃ (4), -NO₂ (2) C₇H₆INO₃ Halogen bonding potential; steric bulk
1-Fluoro-4-methoxy-2-nitrobenzene 394-41-2 -F (1), -OCH₃ (4), -NO₂ (2) C₇H₆FNO₃ High electronegativity; deactivated ring
4-Iodo-1-isopropoxy-2-methoxybenzene 350685-39-1 -I (4), -OCH(CH₃)₂ (1), -OCH₃ (2) C₁₀H₁₃IO₂ No nitro group; enhanced ring reactivity
1-Chloro-2-methoxy-4-methyl-5-nitrobenzene 62492-45-9 -Cl (1), -OCH₃ (2), -CH₃ (4), -NO₂ (5) C₈H₈ClNO₃ Methyl group increases lipophilicity

Biological Activity

1-Isopropoxy-2-methoxy-4-nitrobenzene, with the molecular formula C10H13NO4C_{10}H_{13}NO_4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, toxicity studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

1-Isopropoxy-2-methoxy-4-nitrobenzene is characterized by the presence of an isopropoxy group, a methoxy group, and a nitro group attached to a benzene ring. The structural formula can be represented as follows:

C10H13NO4\text{C}_{10}\text{H}_{13}\text{N}\text{O}_4

The compound's unique structure influences its interactions within biological systems, particularly its binding affinity to various enzymes and receptors.

The biological activity of 1-isopropoxy-2-methoxy-4-nitrobenzene may involve several mechanisms:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with neurotransmitter receptors or other cellular targets, modulating their activity and affecting physiological responses.

Research indicates that compounds with similar structures often exhibit varying degrees of biological activity due to subtle differences in their functional groups and stereochemistry.

Toxicological Studies

Recent studies have highlighted the toxicological profile of 1-isopropoxy-2-methoxy-4-nitrobenzene. Key findings include:

  • Chronic Toxicity : Studies conducted on rodents revealed that exposure to high doses resulted in significant liver weight increases and incidences of hepatocellular adenoma. These effects were dose-dependent, with higher doses correlating with increased tumor incidence .
Dose (ppm) Liver Tumor Incidence (Male Rats) Liver Tumor Incidence (Female Rats)
00/500/50
400013/505/49
800011/508/49
  • Hematological Changes : Significant alterations in blood parameters were observed, including increased white blood cell counts and changes in hemoglobin concentrations at doses above 4000 ppm .

Case Studies and Research Findings

  • Carcinogenic Potential : A comprehensive evaluation indicated that long-term exposure to nitrobenzene derivatives could lead to carcinogenic effects. In particular, chronic exposure studies showed increased tumor formation in both liver and kidneys across different animal models .
  • Oxidative Stress : The compound has been linked to oxidative stress mechanisms, leading to tissue damage and regenerative anemia due to methaemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood .
  • Comparative Analysis : When compared to other nitrobenzene derivatives, such as p-nitrophenol, 1-isopropoxy-2-methoxy-4-nitrobenzene exhibits unique biological activities due to its specific substituents. This structural difference may enhance its reactivity and interaction with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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